1-Tridecanol
Overview
Description
1-Tridecanol, also known as tridecyl alcohol, is a long-chain fatty alcohol with the chemical formula C₁₃H₂₈O. It is a colorless, oily liquid or white solid, depending on the temperature. This compound is practically insoluble in water but soluble in organic solvents. It is commonly used in the production of surfactants, lubricants, and plasticizers .
Mechanism of Action
Target of Action
1-Tridecanol, also known as Tridecyl alcohol, is a fatty alcohol with the formula C13H28O . It is a colorless liquid that turns white when solid It is commonly used as a surfactant, lubricant, and stabilizer .
Mode of Action
As a surfactant, it likely interacts with other compounds to reduce surface tension, facilitating the mixing of substances that are usually immiscible . As a lubricant, it likely reduces friction between surfaces in mutual contact .
Biochemical Pathways
As a surfactant and lubricant, it likely influences a variety of processes where these properties are beneficial, such as in the manufacture of certain products .
Pharmacokinetics
It is known to have a molecular weight of 2003608 and a boiling point of 274°C .
Result of Action
It is known to enhance the performance and stability of certain cleaning products, preservatives, and plastic additives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is also very poorly soluble in water , which may affect its distribution and action in aqueous environments.
Biochemical Analysis
Cellular Effects
Alcohols are known modulators of lipid bilayer properties, which can alter protein function through direct protein interactions . This suggests that 1-Tridecanol may have similar effects on cellular processes.
Molecular Mechanism
It is known that it can react with strong reducing agents, generating heat and flammable/explosive gas
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 274–280 °C , suggesting that it is stable at room temperature.
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. It is known that the median lethal dose (LD50) in rats is 17200 mg/kg , indicating that high doses can be toxic.
Transport and Distribution
It is known that it is practically insoluble in water , suggesting that it may be transported and distributed within cells via lipid bilayers or transport proteins.
Preparation Methods
1-Tridecanol can be synthesized through various methods, including:
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Hydrogenation of Tridecanoic Acid: : This method involves the catalytic hydrogenation of tridecanoic acid, which is derived from natural fats and oils. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as nickel or palladium .
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Oxo Process: : In this industrial method, dodecenes are reacted with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form tridecanal, which is then hydrogenated to produce this compound .
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Reduction of Tridecanal: : Tridecanal can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield this compound .
Chemical Reactions Analysis
1-Tridecanol undergoes various chemical reactions, including:
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Oxidation: : this compound can be oxidized to tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
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Esterification: : It reacts with carboxylic acids in the presence of acid catalysts to form esters, which are used in the production of fragrances and plasticizers .
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Etherification: : this compound can react with alkyl halides in the presence of a base to form ethers .
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Sulfation: : It can be sulfated to produce tridecanol sulfate, which is used as a surfactant .
Scientific Research Applications
1-Tridecanol has a wide range of applications in scientific research and industry:
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Chemistry: : It is used as a reagent in organic synthesis and as a phase modifier in solvent extraction processes .
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Biology: : this compound is used in the study of fatty alcohol metabolism and its role in biological systems .
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Medicine: : It is investigated for its potential use in drug delivery systems due to its amphiphilic nature .
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Industry: : this compound is used in the manufacture of surfactants, lubricants, plasticizers, and as an intermediate in the production of other chemicals .
Comparison with Similar Compounds
1-Tridecanol is similar to other long-chain fatty alcohols such as:
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1-Dodecanol (Lauryl Alcohol): : Both are used in the production of surfactants and have similar physical properties, but this compound has a longer carbon chain, which can affect its solubility and melting point .
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1-Tetradecanol (Myristyl Alcohol): : Similar in use and properties, but with a slightly longer carbon chain than this compound .
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Cetyl Alcohol (1-Hexadecanol): : Used in cosmetics and personal care products, cetyl alcohol has a longer carbon chain, making it more solid at room temperature compared to this compound .
This compound’s unique position in the carbon chain length spectrum gives it specific properties that are advantageous in certain applications, such as its use as a phase modifier in solvent extraction .
Properties
IUPAC Name |
tridecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRVVPUIAFSTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Record name | TRIDECANOL | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
22758-82-3 (tri-aluminum salt) | |
Record name | 1-Tridecanol | |
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DSSTOX Substance ID |
DTXSID2021947 | |
Record name | 1-Tridecanol | |
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Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS. | |
Record name | TRIDECANOL | |
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Record name | Tridecanol | |
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Record name | 1-TRIDECANOL | |
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Boiling Point |
525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C | |
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Flash Point |
250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers) | |
Record name | TRIDECANOL | |
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Record name | 1-Tridecanol | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |
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Record name | 1-TRIDECANOL | |
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Record name | 1-TRIDECANOL | |
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Density |
0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8 | |
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Record name | 1-TRIDECANOL | |
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Vapor Density |
6.9 (Air = 1), Relative vapor density (air = 1): 6.9 | |
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Vapor Pressure |
3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C | |
Record name | TRIDECANOL | |
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Color/Form |
WATER WHITE LIQ, Crystals from alcohol | |
CAS No. |
26248-42-0, 112-70-9, 80206-82-2 | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tridecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIDECYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I9428H868 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-TRIDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-TRIDECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C | |
Record name | 1-TRIDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tridecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-TRIDECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.